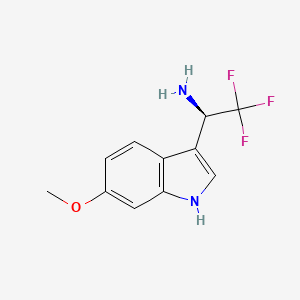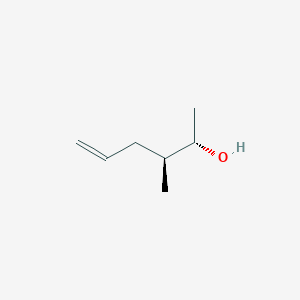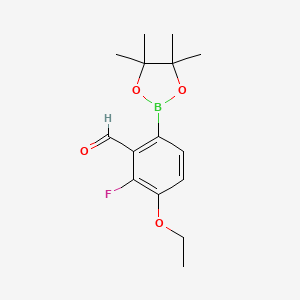
1,2-Dichloro-3-ethyl-6-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-ethyl-6-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F and a molecular weight of 193.05 g/mol . It is a derivative of benzene, characterized by the presence of two chlorine atoms, one ethyl group, and one fluorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-ethyl-6-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents for the synthesis of this compound include:
Chlorination: Introduction of chlorine atoms to the benzene ring using chlorine gas or other chlorinating agents.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as hydrogen fluoride or fluorine gas.
Ethylation: Introduction of an ethyl group using ethylating agents like ethyl chloride or ethyl bromide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction.
Temperature Control: Maintaining specific temperatures to optimize reaction rates and product formation.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-ethyl-6-fluorobenzene undergoes various chemical reactions, including:
Oxidation: Conversion of the ethyl group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the chlorine atoms to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Replacement of the chlorine or fluorine atoms with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), amines (NH2R), and alkoxides (OR-).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Benzene derivatives with hydrogen replacing chlorine atoms.
Substitution Products: Benzene derivatives with various functional groups replacing chlorine or fluorine atoms.
Applications De Recherche Scientifique
1,2-Dichloro-3-ethyl-6-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-ethyl-6-fluorobenzene involves its interaction with molecular targets and pathways in chemical reactions. The compound exerts its effects through electrophilic aromatic substitution, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions to yield the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar structure with chlorine and fluorine atoms attached to the benzene ring.
2,4-Dichloro-3-fluorobenzene: Another derivative with different positions of chlorine and fluorine atoms on the benzene ring.
1,2-Dichloro-4-ethylbenzene: Contains chlorine and ethyl groups but lacks the fluorine atom.
Uniqueness
1,2-Dichloro-3-ethyl-6-fluorobenzene is unique due to the specific positions of its substituents on the benzene ring, which influence its chemical reactivity and applications. The presence of both chlorine and fluorine atoms, along with an ethyl group, provides distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H7Cl2F |
|---|---|
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
2,3-dichloro-1-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-3-4-6(11)8(10)7(5)9/h3-4H,2H2,1H3 |
Clé InChI |
OEOJIWSEPCYRFB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B14038858.png)


![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)



![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)





